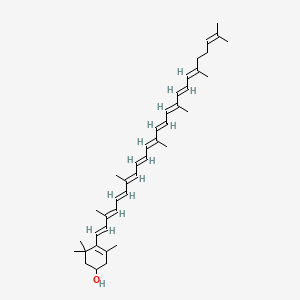

cis-Rubixanthin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cis-Rubixanthin: is a naturally occurring carotenoid pigment found in various fruits and flowers. It belongs to the xanthophyll family, which are oxygen-containing carotenoids. This compound is known for its vibrant red-orange color and is often used as a natural colorant in food and cosmetics. Carotenoids like this compound play essential roles in photosynthesis and protection against photooxidative damage in plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

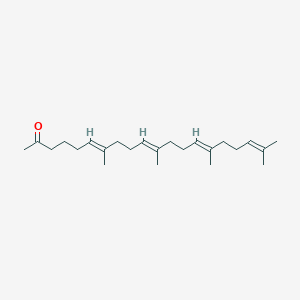

The synthesis of cis-Rubixanthin typically involves the isomerization of all-trans-Rubixanthin. This process can be achieved through exposure to light or heat, which facilitates the conversion of the trans isomer to the cis form. The reaction conditions often include the use of solvents like hexane or acetone and may require catalysts to enhance the isomerization process .

Industrial Production Methods

Industrial production of this compound is generally carried out through the extraction of natural sources such as rose hips, tomatoes, and certain flowers. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Advances in metabolic engineering have also enabled the production of this compound in microbial hosts like Escherichia coli and Saccharomyces cerevisiae .

Analyse Chemischer Reaktionen

Types of Reactions

cis-Rubixanthin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxidized derivatives.

Reduction: The addition of hydrogen or removal of oxygen, which can convert this compound to less oxidized forms.

Isomerization: The conversion between cis and trans forms under the influence of light or heat.

Substitution: Reactions where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced forms, and isomerized products. For example, oxidation can lead to the formation of epoxides, while reduction can yield more saturated carotenoids .

Wissenschaftliche Forschungsanwendungen

cis-Rubixanthin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of carotenoids under different chemical conditions.

Biology: Investigated for its role in photosynthesis and protection against oxidative stress in plants.

Medicine: Explored for its potential antioxidant properties and its role in preventing diseases related to oxidative stress.

Industry: Utilized as a natural colorant in food, cosmetics, and pharmaceuticals

Wirkmechanismus

The mechanism of action of cis-Rubixanthin involves its ability to quench singlet oxygen and other reactive oxygen species, thereby protecting cells from oxidative damage. This antioxidant activity is attributed to its conjugated double-bond system, which allows it to absorb and dissipate excess energy. In plants, this compound is involved in the xanthophyll cycle, which helps in dissipating excess light energy as heat .

Vergleich Mit ähnlichen Verbindungen

cis-Rubixanthin is similar to other carotenoids such as:

β-Carotene: Known for its role as a precursor to vitamin A.

Lutein: Important for eye health and found in high concentrations in the retina.

Zeaxanthin: Also crucial for eye health and often found alongside lutein in the retina.

What sets this compound apart is its unique cis configuration, which imparts different chemical and physical properties compared to its trans counterpart and other carotenoids. This configuration affects its absorption spectra, stability, and reactivity .

Eigenschaften

CAS-Nummer |

79-75-4 |

|---|---|

Molekularformel |

C40H56O |

Molekulargewicht |

552.9 g/mol |

IUPAC-Name |

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |

InChI-Schlüssel |

ABTRFGSPYXCGMR-HNNISBQLSA-N |

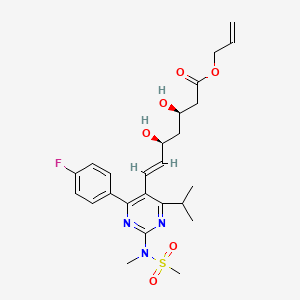

Isomerische SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C |

Kanonische SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)

![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)

![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)